2,3-dihydro-1H-inden-4-ol acetate 2,3-dihydro-1H-inden-4-ol acetate
Brand Name: Vulcanchem
CAS No.: 38997-98-7
VCID: VC13972954
InChI: InChI=1S/C11H12O2/c1-8(12)13-11-7-3-5-9-4-2-6-10(9)11/h3,5,7H,2,4,6H2,1H3
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

2,3-dihydro-1H-inden-4-ol acetate

CAS No.: 38997-98-7

Cat. No.: VC13972954

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-1H-inden-4-ol acetate - 38997-98-7

Specification

CAS No. 38997-98-7
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 2,3-dihydro-1H-inden-4-yl acetate
Standard InChI InChI=1S/C11H12O2/c1-8(12)13-11-7-3-5-9-4-2-6-10(9)11/h3,5,7H,2,4,6H2,1H3
Standard InChI Key TVVSDOVWHQPDBA-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=CC2=C1CCC2

Introduction

Molecular Structure and Nomenclature

Chemical Identity

2,3-Dihydro-1H-inden-4-ol acetate (systematic IUPAC name: acetyloxy-2,3-dihydro-1H-inden-4-ol) is an ester derivative of 2,3-dihydro-1H-inden-4-ol. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The structure comprises a bicyclic indane system with an acetyloxy (-OAc) group at the 4-position (Figure 1) .

Table 1: Key molecular descriptors of 2,3-dihydro-1H-inden-4-ol acetate

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Exact Mass176.084 g/mol
Topological Polar Surface Area26.3 Ų
LogP (Octanol-Water)1.716

Structural Analysis

The indane backbone consists of a benzene ring fused to a cyclopentane ring. In the 4-ol acetate derivative, the hydroxyl group at position 4 is esterified with acetic acid. This substitution pattern influences electronic distribution and steric interactions, which can be inferred from analogous compounds. For example, 2,3-dihydro-1H-inden-2-yl acetate exhibits a density of 1.12 g/cm³ and a boiling point of 265°C . While experimental data for the 4-ol isomer is absent, computational models predict similar bulk properties with minor variations due to positional isomerism.

Synthesis and Deracemization

Synthetic Routes

The synthesis of indane acetates typically involves two steps:

  • Hydroxylation: Introduction of a hydroxyl group at the desired position on the indane skeleton.

  • Esterification: Reaction of the alcohol with acetyl chloride or acetic anhydride under catalytic conditions.

  • Biocatalytic Resolution: Lipase-mediated kinetic resolution of racemic dihydroindenols, as demonstrated for 2,3-dihydro-1H-inden-1-ol using Burkholderia cepacia lipase .

  • Chiral HPLC: Preparative separation of enantiomers followed by acetylation .

Table 2: Enzymatic deracemization parameters for indanol derivatives

ParameterValue
EnzymeBurkholderia cepacia lipase
SubstrateRacemic dihydroindenol
Reaction Time24–48 hours
Enantiomeric Excess (ee)>90%

Stereochemical Considerations

The absolute configuration of indane derivatives is critical for pharmaceutical applications. For 2,3-dihydro-1H-inden-1-ol, X-ray crystallography and chiral HPLC have been used to assign configurations . While no studies specifically address the 4-ol acetate, convergent methods combining enzymatic analysis and spectroscopic techniques could be extrapolated.

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), methylene groups of the dihydroindene ring (δ 2.8–3.2 ppm), and the acetate methyl group (δ 2.1 ppm) .

  • ¹³C NMR: Carbonyl resonance of the acetate at δ 170–175 ppm, aromatic carbons at δ 120–140 ppm, and aliphatic carbons at δ 20–40 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption at ~1740 cm⁻¹ (C=O stretch of the acetate group) .

Thermodynamic Properties

Based on the 2-yl acetate analog :

  • Boiling Point: ~265°C (estimated)

  • LogP: 1.716 (indicative of moderate lipophilicity)

Applications and Industrial Relevance

Pharmaceutical Intermediates

Indane derivatives are precursors to bioactive molecules. For example, 2-aminoindan hydrochloride (CAS 2338-18-3) is used in neurologics . The 4-ol acetate could serve as a prodrug or synthetic intermediate for anti-inflammatory or antiviral agents.

Fragrance and Flavor Industry

Acetates of terpenoid alcohols are widely used in perfumery. The aromatic backbone of 2,3-dihydro-1H-inden-4-ol acetate may contribute to novel scent profiles.

Materials Science

Indane-based polymers exhibit thermal stability, suggesting applications in high-performance plastics or coatings.

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